![molecular formula C9H12 B13777251 Spiro[4.4]nona-1,3-diene CAS No. 766-29-0](/img/structure/B13777251.png)
Spiro[4.4]nona-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.4]nona-1,3-diene is an organic compound with the molecular formula C₉H₁₂. It is characterized by a unique spiro structure, where two cyclohexane rings are connected through a single carbon atom, forming a bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[4.4]nona-1,3-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the spiro compound. For instance, the reaction between cyclopentadiene and 1,4-benzoquinone under controlled conditions can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using catalysts, and employing continuous flow reactors, can be applied to its production. The scalability of the Diels-Alder reaction makes it a viable option for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products
Oxidation: Spiro[4.4]nona-1,3-dione.
Reduction: Saturated spiro[4.4]nonane.
Substitution: Various substituted spiro compounds depending on the electrophile used.
Scientific Research Applications
Spiro[4.4]nona-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which spiro[4.4]nona-1,3-diene exerts its effects is primarily through its ability to participate in various chemical reactions. Its spiro structure allows for unique interactions with molecular targets, facilitating the formation of stable intermediates and products. The compound’s reactivity is influenced by the strain and electronic properties of the spiro system, which can be exploited in designing specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: A saturated analog of spiro[4.4]nona-1,3-diene, lacking the double bonds.
Spiro[4.4]nona-1,3,7-triene: A related compound with an additional double bond, exhibiting different reactivity and properties.
Spiro[4.4]nona-1,6-diene: Another spiro compound with double bonds in different positions, leading to distinct chemical behavior.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of conjugated double bonds. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
766-29-0 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
spiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
FHTXZDURQDIVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



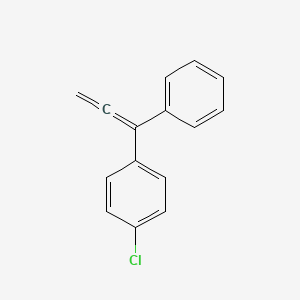
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

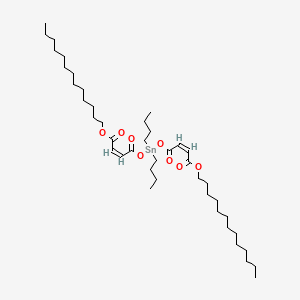
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
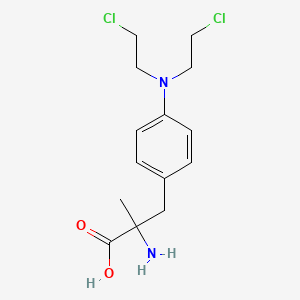
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
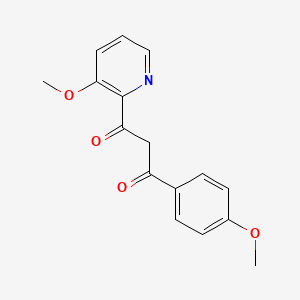
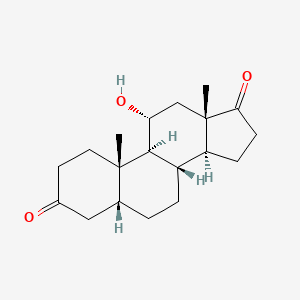
![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
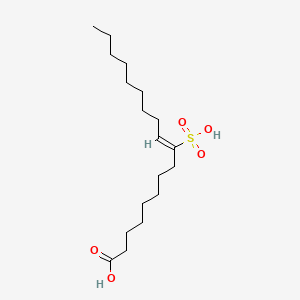
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
